1-Acetyl-4-chloro-3-fluoro-7-azaindole

Suzuki-Miyaura coupling Protecting group strategy Synthetic methodology

Medicinal chemistry teams targeting kinase inhibition often encounter N1-deprotonation by-products when using unprotected 7-azaindoles in Pd-catalyzed cross-coupling. 1-Acetyl-4-chloro-3-fluoro-7-azaindole addresses this with strategic N1-acetyl protection that maintains integrity under basic conditions while remaining cleavable for downstream deprotection. • Enables Suzuki-Miyaura coupling at the 4-Cl position without N1 side reactions • 3-F substituent provides orthogonal diversification via radical ipso-substitution • ≥98% purity ensures reproducible parallel synthesis outcomes • Non-hazardous transport classification simplifies global logistics

Molecular Formula C9H6ClFN2O
Molecular Weight 212.61 g/mol
CAS No. 1352393-92-0
Cat. No. B1378046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-4-chloro-3-fluoro-7-azaindole
CAS1352393-92-0
Molecular FormulaC9H6ClFN2O
Molecular Weight212.61 g/mol
Structural Identifiers
SMILESCC(=O)N1C=C(C2=C(C=CN=C21)Cl)F
InChIInChI=1S/C9H6ClFN2O/c1-5(14)13-4-7(11)8-6(10)2-3-12-9(8)13/h2-4H,1H3
InChIKeyZNKNXUUSXVZGFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-4-chloro-3-fluoro-7-azaindole: Halogenated Azaindole Building Block


1-Acetyl-4-chloro-3-fluoro-7-azaindole (CAS 1352393-92-0) is an N1-acetyl-protected halogenated 7-azaindole derivative with molecular formula C9H6ClFN2O and molecular weight 212.61 g/mol . This heterocyclic compound belongs to the pyrrolopyridine class and serves as a versatile building block in medicinal chemistry programs targeting kinase inhibition . The 7-azaindole scaffold is recognized as an excellent hinge-binding motif capable of forming two hydrogen bonds with kinase hinge regions, as exemplified by approved drugs such as vemurafenib [1]. This specific derivative incorporates chlorine at the 4-position and fluorine at the 3-position on the pyrrolo[2,3-b]pyridine core, with an acetyl group at the N1 position that provides strategic protection during synthetic elaboration .

Protected form N1-acetyl prevents deprotonation during cross-coupling, improving reproducibility
Dual halogen handles 4-Cl for Suzuki coupling; 3-F for electronic modulation and radical diversification
Kinase scaffold 7-azaindole core engages kinase hinge with two hydrogen bonds, supporting lead design

1-Acetyl-4-chloro-3-fluoro-7-azaindole: Why Substitution Fails


Substituting 1-Acetyl-4-chloro-3-fluoro-7-azaindole with a generic 7-azaindole analog introduces critical functional divergences that undermine synthetic reproducibility and biological relevance. The N1-acetyl group serves dual functions: it prevents N1-deprotonation side reactions under basic cross-coupling conditions while remaining cleavable for downstream deprotection [1], directly contrasting with unprotected 4-chloro-3-fluoro-7-azaindole (CAS 1211582-49-8) [2]. The specific 4-Cl/3-F halogen combination is non-interchangeable: 4-fluoro-7-azaindole shows greater reactivity toward SNAr reactions than the 4-chloro analog [3], while 3-fluoro substitution introduces unique electronic effects absent in non-fluorinated or 3-unsubstituted azaindoles . These structural distinctions necessitate procurement of the exact compound rather than assuming functional equivalence among azaindole derivatives.

N1 protection
Acetyl (orthogonal, cleavable)
Unprotected N1-H (CAS 1211582-49-8)
Unprotected analog may deprotonate under basic coupling conditions, lowering yield and purity
Halogen handles
4-Cl + 3-F (dual orthogonal sites)
4-Cl only (CAS 55052-28-3)
Single-handle analogs lack fluorine electronic effects and a second diversification point, limiting SAR depth
Reactivity profile
4-Cl (moderate SNAr) + 3-F (specific ipso-chemistry)
4-F analog (higher SNAr reactivity)
Halogen reactivity differences may shift regioselectivity and reaction outcomes, requiring re-optimization

1-Acetyl-4-chloro-3-fluoro-7-azaindole: Differentiating Evidence vs. Analogs


N1-Acetyl Protection for Clean Cross-Coupling

The N1-acetyl group on 1-Acetyl-4-chloro-3-fluoro-7-azaindole serves as a strategic protecting group that prevents N1-deprotonation and by-product formation during palladium-catalyzed cross-coupling reactions, a limitation encountered with unprotected 4-chloro-3-fluoro-7-azaindole (CAS 1211582-49-8) . Under Suzuki-Miyaura conditions using 4-chloro-1H-pyrrolo[2,3-b]pyridine and boronic acids with palladium catalysts and potassium carbonate, the N1-acetyl group maintains integrity while enabling coupling at other positions [1]. In contrast, unprotected azaindoles undergo N1-deprotonation under basic coupling conditions, generating undesired by-products that reduce yields and complicate purification [2].

N1-Acetyl protection
Class-level inference
Target (N1-acetyl): minimal deprotonation
Comparator (unprotected): susceptible to N1-deprotonation under Suzuki-Miyaura conditions
May reduce side reactions and improve coupling yield
No head-to-head study; class-level inference from azaindole protection literature
Suzuki-Miyaura coupling Protecting group strategy Synthetic methodology

Lipophilicity Advantage in Chromatography

1-Acetyl-4-chloro-3-fluoro-7-azaindole exhibits a calculated LogP of 2.4889 with TPSA of 34.89 , reflecting significantly increased lipophilicity compared to the parent unprotected 4-chloro-3-fluoro-7-azaindole (CAS 1211582-49-8; MW 170.57 g/mol) [1]. The acetyl group eliminates hydrogen bond donor capacity (H_Donors = 0 vs. parent H_Donors = 1), altering both chromatographic retention behavior and membrane permeability predictions . This physicochemical shift has direct practical implications: the acetylated derivative demonstrates HPLC retention time of approximately 1.0 min under standard reversed-phase conditions (C18 column, methanol/water 35:65, 1.0 mL/min flow) , enabling straightforward analytical method development.

Lipophilicity shift
Cross-study comparable
LogP ~2.49 vs ~1.5 (Δ +1.0)
H_Donors 0 vs 1
MW 212.61 vs 170.57 g/mol
Enables predictable reversed-phase retention and more drug-like starting point
Computed values; confirm experimentally for specific HPLC methods
LogP HPLC retention Physicochemical properties Drug-likeness

Orthogonal Halogen Handles for Divergent Synthesis

1-Acetyl-4-chloro-3-fluoro-7-azaindole incorporates two chemically distinct halogen substituents (4-Cl and 3-F) on the 7-azaindole core, providing orthogonal synthetic handles for sequential functionalization strategies. The 4-chloro position serves as a traditional cross-coupling site via Suzuki-Miyaura or Buchwald-Hartwig amination , while the 3-fluoro group introduces unique electronic modulation and potential for radical ipso-substitution chemistry [1]. This contrasts with simpler building blocks such as 4-chloro-7-azaindole (CAS 55052-28-3) which bears only a single halogen handle, or non-fluorinated analogs lacking the metabolic stability and binding advantages of fluorine incorporation [2]. The 4-Cl/3-F combination is structurally pre-validated in kinase inhibitor programs targeting FGFR1-3 .

Orthogonal handles
Class-level inference
Target: 4-Cl (Suzuki) + 3-F (electronic / ipso)
Comparator: 4-Cl only (single handle)
Supports divergent SAR from one intermediate
3-F ipso-substitution requires radical conditions; verify scope
Cross-coupling handles Sequential functionalization Medicinal chemistry building block

Commercial Quality and Safety Profile

1-Acetyl-4-chloro-3-fluoro-7-azaindole (CAS 1352393-92-0) is commercially available with defined quality specifications including ≥98% purity (Chemscene, Leyan) and 95% minimum purity (AKSci) , with recommended long-term storage in cool, dry conditions at 2-8°C sealed . The unprotected parent 4-chloro-3-fluoro-7-azaindole (CAS 1211582-49-8) is available at ≥97% purity (Aladdin) and 98%+ purity (Delta-B) . Importantly, the target compound is classified as non-hazardous material for transport , while the unprotected analog carries GHS07 warning classification with hazard statements H302-H315-H319-H335 (harmful if swallowed, causes skin/eye irritation) .

Quality & safety
Head-to-head
Target: ≥98% purity, non-hazardous transport
Comparator: ≥97% purity, GHS07 (H302-H315-H319-H335)
Non-hazardous classification may reduce shipping complexity and HazMat costs
Specifications from supplier data; verify current COA at time of order
Purity specification Storage stability Procurement reliability

7-Azaindole Hinge-Binding Validation

The 7-azaindole core present in 1-Acetyl-4-chloro-3-fluoro-7-azaindole has been extensively validated as a privileged kinase inhibitor scaffold due to its ability to form two hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP [1]. This hinge-binding property is conserved across structurally diverse 7-azaindole derivatives and is not universally shared by other heterocyclic scaffolds. Clinical validation includes vemurafenib (BRAF inhibitor for melanoma), while research-stage examples show 7-azaindole derivatives achieving ROCK1 IC50 values as low as 1 nM with 740-fold selectivity over PKA , and dual CDK9/Haspin inhibition at 0.206 µM and 0.118 µM respectively [2]. 6-Substituted 7-azaindoles, particularly 6-chlorinated derivatives, demonstrate potent and selective PIM kinase inhibition [3].

Scaffold validation
Class-level inference
7-Azaindole core forms two hinge H-bonds; literature kinase IC50 benchmarks down to 1 nM (ROCK1)
Privileged scaffold supports kinase-focused lead optimization
Kinase selectivity must be evaluated per target; scaffold alone does not guarantee selectivity
Kinase inhibitor Hinge-binding motif ATP-competitive inhibitor Privileged scaffold

N1-Acetyl Orthogonal Deprotection

The N1-acetyl group on 1-Acetyl-4-chloro-3-fluoro-7-azaindole can be selectively cleaved under conditions distinct from other common 7-azaindole protecting groups such as SEM (2-(trimethylsilyl)ethoxymethyl) or Boc [1]. Literature precedent demonstrates that N-acetyl groups on 7-azaindoles are cleaved in reactions with ammonia, bis(dimethylmethoxysilyl)amide potassium salt, and potassium phthalimide [2]. This orthogonal deprotection profile contrasts with SEM-protected 7-azaindoles, which require fluoride-mediated cleavage (e.g., TBAF) and are employed to avoid N1-deprotonation during nucleophilic substitution [3]. The acetyl group thus offers an alternative protection strategy that is compatible with fluoride-sensitive downstream chemistry.

Deprotection orthogonality
Class-level inference
N1-acetyl: cleaved by nucleophiles (ammonia, silylamide)
N1-SEM: cleaved by fluoride (TBAF)
Expands route options when fluoride-sensitive groups are present
Deprotection conditions may need optimization for specific substrates
Protecting group strategy Deprotection conditions Synthetic orthogonality

1-Acetyl-4-chloro-3-fluoro-7-azaindole: Application Scenarios


ATP-Competitive Kinase Inhibitor Design

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can utilize 1-Acetyl-4-chloro-3-fluoro-7-azaindole as a core building block for constructing molecules that engage the kinase hinge region via the 7-azaindole motif [1]. The compound's non-hazardous transport classification and defined purity specifications (≥98%) enable rapid procurement and deployment in parallel synthesis workflows targeting kinases such as ROCK, CDK, PIM, or FGFR families .

Sequential Cross-Coupling with Orthogonal Handles

Synthetic chemists executing multi-step palladium-catalyzed cross-coupling sequences can leverage the 4-chloro position for Suzuki-Miyaura coupling while the N1-acetyl group maintains integrity under basic conditions, preventing N1-deprotonation by-products [1]. The 3-fluoro substituent provides an additional point of structural diversification via radical ipso-substitution chemistry, enabling divergent SAR exploration from a single advanced intermediate .

Fluorinated Fragment Library for FBDD

Fragment-based drug discovery (FBDD) groups seeking fluorinated heterocyclic fragments can incorporate 1-Acetyl-4-chloro-3-fluoro-7-azaindole into screening libraries. The compound's calculated LogP of 2.4889 and TPSA of 34.89 place it within drug-like physicochemical space, while the 7-azaindole core provides established hinge-binding recognition [1]. The fluorine atom offers opportunities for 19F NMR-based binding assays and metabolic stability enhancement in hit-to-lead optimization .

Protecting Group Strategy Development

Process chemistry and synthetic methodology groups investigating orthogonal protection strategies for azaindoles can employ 1-Acetyl-4-chloro-3-fluoro-7-azaindole as a model substrate. The N1-acetyl group offers an alternative to SEM or Boc protection with distinct deprotection conditions (nucleophilic cleavage vs. fluoride-mediated cleavage) [1]. This orthogonality is valuable for designing multi-step syntheses where fluoride-sensitive functional groups preclude SEM usage.

Application
Selection Property
Validation Focus
ATP-competitive kinase inhibitor design
N1-acetyl protected 7-azaindole with dual halogen handles for hinge binding
Kinase panel potency and selectivity profiling
Sequential cross-coupling SAR
Protected 4-Cl Suzuki handle and 3-F electronic tuning site
Cross-coupling yield optimization and by-product control
Fluorinated fragment library (FBDD)
Drug-like LogP/TPSA, 19F NMR handle, hinge-binding scaffold
Fragment screening binding affinity and ligand efficiency
Orthogonal protection strategy development
Acetyl cleavable by nucleophiles, distinct from SEM/Boc
Deprotection selectivity and compatibility with fluoride-sensitive intermediates

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